Mepifiline: A Technical Pharmacology and Toxicology Profile
Mepifiline: A Technical Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepifiline is a combination drug product historically utilized for the symptomatic relief of bronchial asthma and other allergic conditions. It is comprised of two active pharmaceutical ingredients: Acefylline (B349644) (a derivative of theophylline) and Mepyramine (also known as pyrilamine), a first-generation antihistamine. This technical guide provides an in-depth review of the pharmacological and toxicological properties of Mepifiline, with a focus on its constituent components due to the limited availability of data on the combination product itself. The mechanisms of action, pharmacokinetic profiles, and toxicological findings for both theophylline (B1681296) and mepyramine are detailed to provide a comprehensive understanding of the potential effects of Mepifiline.
Introduction
Mepifiline combines the bronchodilatory and anti-inflammatory effects of a xanthine (B1682287) derivative with the histamine (B1213489) H1 receptor antagonism of an antihistamine. This dual mechanism of action was intended to address both the bronchoconstrictive and allergic inflammatory components of respiratory diseases such as asthma. Acefylline, as a theophylline derivative, contributes to the relaxation of bronchial smooth muscle, while mepyramine counteracts the effects of histamine, a key mediator in allergic reactions.
Pharmacology
The pharmacological profile of Mepifiline is a composite of the individual actions of acefylline and mepyramine.
Mechanism of Action
Acefylline (Theophylline derivative): The primary mechanisms of action for theophylline and its derivatives include:
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Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits several PDE isoenzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Increased cAMP in bronchial smooth muscle cells results in bronchodilation.
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Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2, and A3). Blockade of A1 receptors in the airways may contribute to bronchodilation.[1]
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Histone Deacetylase (HDAC) Activation: Theophylline can activate HDACs, which may contribute to its anti-inflammatory effects.
Mepyramine (Pyrilamine): Mepyramine is a first-generation H1 antihistamine that acts as an inverse agonist at the histamine H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, it reduces the effects of histamine, including vasodilation, increased capillary permeability, and sensory nerve stimulation, which are characteristic of an allergic response.[2]
Pharmacodynamics
The pharmacodynamic effects of Mepifiline are intended to be synergistic for the treatment of obstructive airway diseases. The bronchodilatory action of acefylline is complemented by the antihistaminic and anti-inflammatory properties of mepyramine. Theophylline has been shown to reduce the release of histamine and other mediators from mast cells, which could further enhance the anti-allergic effect.[3]
The central nervous system effects are a notable aspect of Mepifiline's pharmacodynamic profile. Mepyramine, as a first-generation antihistamine, readily crosses the blood-brain barrier and can cause sedation, drowsiness, and dizziness.[4] Conversely, theophylline is a central nervous system stimulant. The net effect on a patient can be variable.
Pharmacokinetics
Acefylline (Theophylline derivative):
| Parameter | Value | Reference |
| Oral Bioavailability | >90% (for theophylline) | [5] |
| Protein Binding | ~60% (for theophylline) | [6] |
| Volume of Distribution | ~0.5 L/kg (for theophylline) | [6] |
| Metabolism | Primarily hepatic, via CYP1A2 (for theophylline) | [6] |
| Elimination Half-life | 4-8 hours in young adults (for theophylline) | [6] |
| Excretion | Primarily renal | [5] |
Mepyramine (Pyrilamine):
Quantitative pharmacokinetic data for mepyramine is sparse in readily available literature. As a first-generation antihistamine, it is generally understood to be well-absorbed after oral administration, undergo hepatic metabolism, and be excreted in the urine.
Experimental Protocols
A representative clinical trial protocol for a Mepifiline-like product (Mepyramine-Theophylline-Acetate) is summarized below.
Title: Efficacy and safety of mepyramine-theophylline-acetate in the treatment of asthmatic crisis in children.[7]
Methodology:
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Study Design: A double-blind, randomized, prospective, parallel-group study.
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Participants: 40 children aged 2 to 6 years with mild-to-moderate asthma.
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Treatment Group: Received 8 mg/kg per day of Mepyramine-Theophylline-Acetate orally in three divided doses for 7 days.
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Control Group: Received a placebo.
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Rescue Medication: Salbutamol (B1663637) (albuterol) syrup was available for both groups.
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Assessments: Asthma symptoms (cough, dyspnea, hypoventilation, wheezing) were evaluated by investigators at days 3 and 7. Patient diaries tracked symptoms and salbutamol use. Peak flow was also measured.
Toxicology
The toxicological profile of Mepifiline is inferred from data on its individual components, theophylline and mepyramine.
Acute Toxicity
Specific LD50 values for Mepifiline are not available. Theophylline has a narrow therapeutic index, and overdose can lead to severe toxicity.[8]
| Component | Toxicity Profile | Reference |
| Theophylline | Nausea, vomiting, abdominal pain, tachycardia, hypotension, metabolic acidosis, hypokalemia, hyperglycemia, and in severe cases, seizures and life-threatening arrhythmias. Toxic levels are generally considered to be >20 mcg/mL. | |
| Mepyramine | Drowsiness, dizziness, confusion, anticholinergic effects (dry mouth, blurred vision, urinary retention). In overdose, CNS depression or stimulation (in children), and seizures may occur. |
Chronic Toxicity
Long-term toxicological data for the Mepifiline combination is not available.
Genotoxicity
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Theophylline: Was not mutagenic in Salmonella typhimurium. It induced sister chromatid exchanges but not chromosomal aberrations in cultured Chinese hamster ovary cells. An in vivo mouse bone marrow sister chromatid exchange test showed positive results.[9]
Carcinogenicity
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Mepyramine: In a study where mepyramine hydrochloride was administered to Sprague-Dawley rats in drinking water, it did not exhibit neoplastic effects under the experimental conditions.[10][11]
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicology studies for Mepifiline are not available.
Experimental Protocols
Title: Carcinogenicity of methapyrilene (B1676370) hydrochloride, mepyramine hydrochloride, thenyldiamine (B1203926) hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats.[10][11]
Methodology:
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Test Substance: Mepyramine hydrochloride.
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Species: Sprague-Dawley rats.
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Route of Administration: Continuous application in drinking water.
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Duration: Chronic exposure.
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Endpoint: Assessment of neoplastic effects.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and a conceptual experimental workflow relevant to the components of Mepifiline.
Conclusion
Mepifiline represents a therapeutic approach that combines bronchodilator and antihistaminic properties for the management of asthma and allergic respiratory conditions. Due to the limited availability of comprehensive data on the fixed combination, this guide has synthesized the pharmacological and toxicological profiles of its individual components, acefylline (as a theophylline derivative) and mepyramine. Theophylline provides bronchodilation through PDE inhibition and adenosine receptor antagonism, while mepyramine mitigates allergic responses by acting as a histamine H1 receptor inverse agonist. The toxicological profiles of both components are well-characterized, with theophylline having a narrow therapeutic index requiring careful dose management and mepyramine exhibiting typical first-generation antihistamine side effects. This document serves as a foundational resource for researchers and drug development professionals, highlighting the known properties of Mepifiline's constituents while underscoring the need for further research on the combination product to fully elucidate its synergistic potential and comprehensive safety profile.
References
- 1. Cetirizine and Theophylline Interaction: Safety Guide & Management | empathia.ai [empathia.ai]
- 2. Mepyramine - Wikipedia [en.wikipedia.org]
- 3. Theophylline reduces histamine release during pollen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetaminophen-Pyrilamine Maleate Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Efficacy and safety of mepyramine-theophylline-acetate in the treatment of asthmatic crisis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theophylline Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Abstract for TR-473 [ntp.niehs.nih.gov]
- 10. Carcinogenicity of methapyrilene hydrochloride, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carcinogenicity of methapyrilene hydrochloride, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
